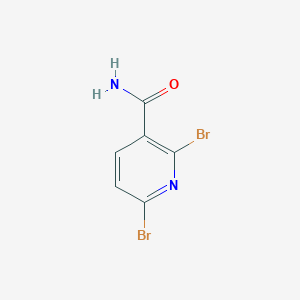

2,6-Dibromonicotinamide

Description

2,6-Dibromonicotinamide is a halogenated derivative of nicotinamide, featuring bromine atoms at the 2- and 6-positions of the pyridine ring and an amide group at the 3-position. Its molecular formula is inferred as C₆H₄Br₂N₂O, based on its structural relationship to nicotinamide (vitamin B3). Its reactivity and applications are influenced by the electron-withdrawing effects of bromine substituents and the amide functional group, which may facilitate participation in cross-coupling reactions or serve as a scaffold for drug design.

Properties

IUPAC Name |

2,6-dibromopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2N2O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEIBCGSMFYTCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856955 | |

| Record name | 2,6-Dibromopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379303-54-4 | |

| Record name | 2,6-Dibromopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromonicotinamide typically involves the bromination of nicotinamide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromonicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted nicotinamides.

Scientific Research Applications

2,6-Dibromonicotinamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2,6-Dibromonicotinamide exerts its effects involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to interact with various enzymes and proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Electronic Differences

Halogen Positioning :

- Bromine at the 2,6-positions in this compound creates steric hindrance and electronic effects distinct from 4,6-Dibromonicotinic acid. The para-bromine arrangement in the latter may enhance acidity due to resonance stabilization of the carboxylate anion .

- In 2,6-bis(bromomethyl)pyridine, bromine is attached to methyl groups rather than the aromatic ring, enabling nucleophilic substitution reactions (e.g., Suzuki coupling) .

- Amides generally exhibit lower acidity but higher stability under physiological conditions. Lidocaine’s amide group is critical for its prolonged anesthetic effect compared to ester-based analogs, highlighting the role of amides in drug stability .

Computational and Experimental Insights

- DFT Studies: Vibrational spectroscopy and DFT calculations on 2,6-bis(bromomethyl)pyridine reveal strong C-Br stretching modes at ~550–600 cm⁻¹, which could guide analogous studies on this compound .

Thermodynamic Stability :

- Lidocaine’s stability under physiological conditions is attributed to its amide group, a feature shared with this compound. However, steric effects from bromine may reduce bioavailability .

Biological Activity

Overview of 2,6-Dibromonicotinamide

This compound (DBN) is a derivative of nicotinamide, which is a form of vitamin B3. It has been studied for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. The compound's structure includes two bromine atoms substituted at the 2 and 6 positions of the nicotinamide ring, which may influence its biological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival.

Anticancer Activity

Several studies have explored the potential anticancer effects of DBN. It has been reported to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The compound appears to activate signaling pathways associated with programmed cell death, such as the caspase cascade. Furthermore, DBN has been shown to inhibit tumor growth in animal models, suggesting its potential as an anticancer agent.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Studies indicate that it can protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This activity could be beneficial in the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Table: Summary of Biological Activities

Case Studies and Research Findings

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various nicotinamide derivatives, including DBN. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.

- Cancer Research : In a study conducted by researchers at a prominent cancer research institute, DBN was tested against multiple cancer cell lines. The findings indicated that DBN treatment led to a marked decrease in cell viability and increased markers of apoptosis compared to control groups.

- Neuroprotection : A recent investigation published in Neuroscience Letters examined the protective effects of DBN on neuronal cells exposed to oxidative stress. The results suggested that DBN significantly reduced cell death and preserved mitochondrial function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.